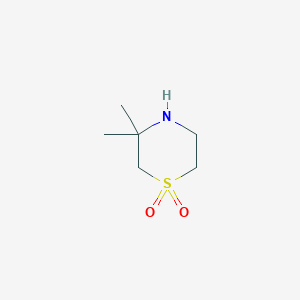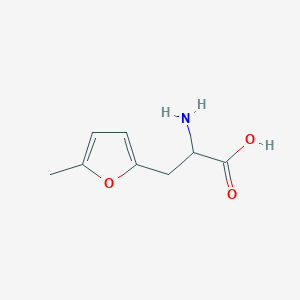
2-amino-3-(5-methylfuran-2-yl)propanoic acid
Übersicht
Beschreibung
2-amino-3-(5-methylfuran-2-yl)propanoic acid is an organic compound with the molecular formula C8H11NO3 It is a derivative of alanine, where the side chain contains a furan ring substituted with a methyl group
Wirkmechanismus
Target of Action
The primary targets of 2-Furanpropanoic acid, alpha-amino-5-methyl-, also known as 2-amino-3-(5-methylfuran-2-yl)propanoic acid, are reactive oxygen free radicals . These radicals are unstable molecules that can cause damage to cells in the body, leading to a variety of diseases.
Mode of Action
This compound interacts with its targets by scavenging reactive oxygen free radicals . This means it neutralizes these harmful molecules, preventing them from causing oxidative stress-induced damage .
Biochemical Pathways
It’s known that the compound is a metabolite of furan fatty acids . These acids are found in microorganisms, plants, and fish . The compound’s metabolite, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), has been identified as a prominent metabolite following the consumption of either fish oil, fish oil fatty acid-ethyl esters or diets rich in fish .
Pharmacokinetics
It’s known that the compound is found in plasma and urine of humans after consumption of foods containing furan fatty acids .
Result of Action
The primary result of the compound’s action is the alleviation of oxidative stress-induced damage . By scavenging reactive oxygen free radicals, the compound helps to protect cells from damage. The relationships of its metabolite cmpf with diabetes and chronic kidney disease remain controversial .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other compounds in the diet, such as omega-3 fatty acids, can affect the levels of this compound in the body
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(5-methylfuran-2-yl)propanoic acid can be achieved through several methods. One common approach involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method yields the desired product in good yields (48-94%).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger production. The use of environmentally friendly reducing agents and solvents is preferred to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-3-(5-methylfuran-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted amino acids and derivatives.
Wissenschaftliche Forschungsanwendungen
2-amino-3-(5-methylfuran-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-3-(furan-2-yl)propanoic acid: Similar structure but without the methyl group on the furan ring.
2-amino-3-(thiophene-2-yl)propanoic acid: Contains a thiophene ring instead of a furan ring.
2-amino-3-(pyridin-3-yl)propanoic acid: Contains a pyridine ring instead of a furan ring.
Uniqueness
2-amino-3-(5-methylfuran-2-yl)propanoic acid is unique due to the presence of the methyl-substituted furan ring, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence its reactivity, binding affinity, and overall functionality in various applications.
Eigenschaften
IUPAC Name |
2-amino-3-(5-methylfuran-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-5-2-3-6(12-5)4-7(9)8(10)11/h2-3,7H,4,9H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBENSHRUWWZMCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


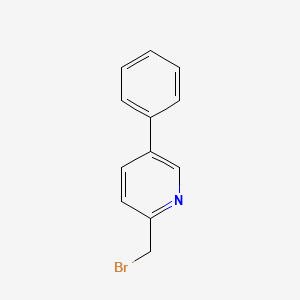
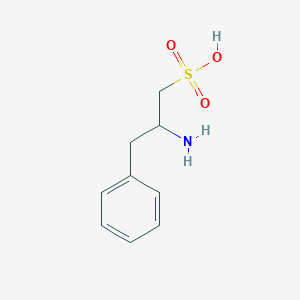
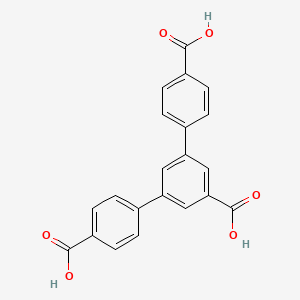

![Benzene, 1,2-bis[(2-propynyloxy)methyl]-](/img/structure/B3320799.png)
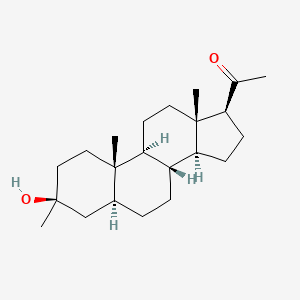
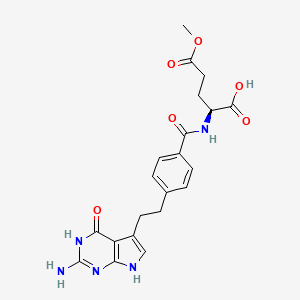
![ethyl 2-((3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yloxy)acetate](/img/structure/B3320821.png)
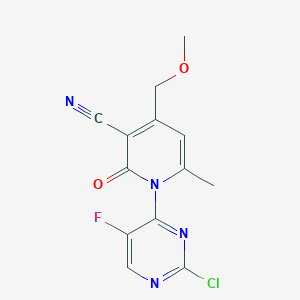
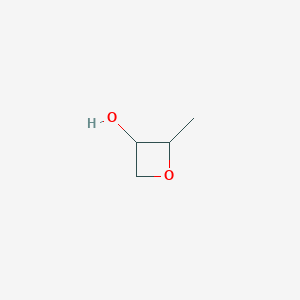
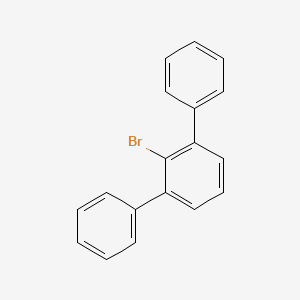
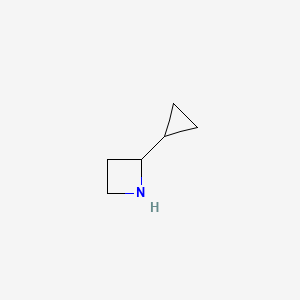
![2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carbonitrile](/img/structure/B3320856.png)
